molecular formula C22H26N2O3 B2602331 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide CAS No. 921565-97-1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide

Cat. No.: B2602331
CAS No.: 921565-97-1
M. Wt: 366.461
InChI Key: MIPVYJFVPJROJP-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide is a synthetically derived organic compound belonging to the benzoxazepine class, characterized by a molecular formula of C22H25N2O3 and a molecular weight of 365.45 g/mol . This compound is supplied as a high-purity material for research and development purposes. Benzoxazepine derivatives are a significant area of interest in medicinal chemistry due to their potential biological activities. Compounds with this core structure are frequently investigated for their interactions with the central nervous system. Specifically, closely related tetrahydrobenzoxazepine analogs have been identified and studied as orexin receptor antagonists . The orexin system plays a critical role in regulating sleep-wake cycles, arousal, and feeding behavior, making it a prominent target for research into sleep disorders, obesity, and neurological conditions . The mechanism of action for such compounds typically involves high-affinity binding to orexin receptors (OX1R and OX2R), thereby modulating their activity and leading to various pharmacological effects in preclinical research . The specific structural features of this compound—including the 3,3-dimethyl and 5-propyl substituents on the benzoxazepine core and the 2-methylbenzamide moiety—are likely optimized to influence its potency, selectivity, and metabolic stability. Researchers can utilize this compound as a key chemical tool or intermediate in exploratory studies within medicinal chemistry, pharmacology, and neuroscience, particularly for probing the physiological functions of orexin pathways or for structure-activity relationship (SAR) investigations. This product is intended for non-human research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-5-12-24-18-11-10-16(13-19(18)27-14-22(3,4)21(24)26)23-20(25)17-9-7-6-8-15(17)2/h6-11,13H,5,12,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPVYJFVPJROJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide typically involves multiple steps, starting with the formation of the benzoxazepine ring This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide exhibit significant anticancer properties. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of related benzoxazepine derivatives in human cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated efficacy against various pathogens:

  • Case Study 2 : Research on similar compounds revealed effective inhibition of biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

Enzyme Inhibition and Drug Development

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This property makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents:

  • Enzyme Inhibition : The compound could selectively inhibit enzymes that are crucial for cancer cell proliferation or microbial survival.
  • Drug Development : Its potential to modulate receptor activity opens avenues for developing novel drugs targeting various diseases.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Features
Target Compound C₂₃H₂₆N₂O₃ 378.47 Benzoxazepine 2-methylbenzamide, 5-propyl, 3,3-dimethyl Oxygen-containing heterocycle
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide C₂₂H₂₃F₃N₂O₃ 420.42 Benzoxazepine 3-trifluoromethylbenzamide Enhanced lipophilicity (CF₃ group)
Tolvaptan (N-{4-[(5R)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl]-3-methylphenyl}-2-methylbenzamide) C₂₆H₂₅ClN₂O₃ 448.94 Benzazepine Chlorine, hydroxyl, 2-methylbenzamide Vasopressin receptor antagonist
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Simple benzamide N,O-bidentate directing group Metal-catalyzed C–H bond functionalization

Substituent Effects on Properties

  • Trifluoromethyl vs. Methyl Benzamide (Target vs.
  • Benzoxazepine vs. Benzazepine Cores (Target vs. Tolvaptan): The oxygen atom in the benzoxazepine ring (vs. NH in benzazepine) alters hydrogen-bonding capacity and ring conformation, which may influence solubility and receptor selectivity .

Pharmacological and Functional Comparisons

  • Tolvaptan : As a clinically approved vasopressin antagonist, tolvaptan’s benzazepine core and chlorine substituent are critical for its mechanism. The target compound’s benzoxazepine core and lack of chlorine suggest divergent biological targets.
  • N,O-Bidentate Directing Group (): The simpler benzamide derivative in highlights the role of directing groups in synthetic applications, whereas the target compound’s benzoxazepine scaffold may prioritize stability over reactivity.

Research Findings and Implications

  • Synthetic Utility: The benzoxazepine core in the target compound enables modular derivatization, as demonstrated by the trifluoromethyl variant .
  • Crystallographic Analysis: Tools like SHELX could resolve hydrogen-bonding patterns (e.g., benzamide carbonyl interactions) critical for crystal engineering or stability studies.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2O3C_{20}H_{26}N_{2}O_{3} with a molecular weight of approximately 342.44 g/mol. The structure features a benzoxazepine core that is known for diverse biological activities.

The mechanism of action for this compound involves its interaction with various biological targets:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could modulate the activity of enzymes related to neurotransmitter metabolism or inflammatory responses.

2. Receptor Binding:
this compound may bind to receptors in the central nervous system (CNS), potentially influencing signaling pathways associated with mood regulation and cognitive functions.

3. Antimicrobial Activity:
Research has indicated that compounds within the benzoxazepine class exhibit antimicrobial properties. This compound's structural characteristics suggest potential efficacy against various bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related benzoxazepine derivatives. For example:

CompoundMIC (mg/mL)MBC (mg/mL)Activity Against
Compound A0.0040.008E. cloacae
Compound B0.0150.030S. aureus
Compound C0.0300.060P. aeruginosa

These findings indicate that compounds similar to N-(3,3-dimethyl-4-oxo...) exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have shown variable effects on normal cell lines (e.g., MRC5 cells). The results suggest that while some derivatives demonstrate potent antimicrobial effects, they may also exhibit cytotoxicity at certain concentrations.

Case Studies

Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various benzoxazepine derivatives, N-(3,3-dimethyl...) was tested against eight bacterial strains using microdilution methods. The results indicated that this compound had a Minimum Inhibitory Concentration (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin .

Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of benzoxazepines in models of neurodegenerative diseases. The findings suggested that these compounds could modulate neuroinflammatory pathways and provide protective effects against neuronal cell death .

Q & A

Q. What are the recommended synthetic routes for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a benzoxazepine core can be functionalized using carbodiimide-mediated coupling (e.g., EDC/HOBt) with 2-methylbenzoyl chloride under inert conditions. Key variables include:

  • Catalysts/Reagents : Use of DBU (1,8-diazabicycloundec-7-ene) in DMF at 20–125°C for 3 hours enhances ring closure and acylation efficiency .
  • Solvent Choice : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
  • Temperature Control : Elevated temperatures (80–125°C) are critical for cyclization but require careful monitoring to avoid decomposition.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves benzoxazepine ring protons (δ 1.2–1.5 ppm for dimethyl groups) and benzamide carbonyls (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ for C₂₃H₂₇N₂O₃: 397.2021) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer: Discrepancies often arise from assay-specific parameters:

  • Receptor Binding vs. Functional Assays : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity, then validate with cellular cAMP or calcium flux assays .
  • Solubility Artifacts : Use DMSO concentrations <0.1% and include controls for vehicle effects. For insoluble compounds, employ lipid-based carriers (e.g., cyclodextrins) .
  • Metabolic Stability : Cross-validate in vitro (microsomal assays) and in vivo (rodent PK studies) to account for species-specific metabolism .

Q. What structural modifications optimize pharmacokinetic properties while retaining target affinity?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the benzamide moiety to enhance metabolic stability. Methyl or propyl groups on the benzoxazepine ring improve membrane permeability .
  • Prodrug Strategies : Convert the amide to a pivaloyloxymethyl (POM) ester for enhanced oral bioavailability, followed by enzymatic cleavage in vivo .

Q. How can researchers address discrepancies in reported solubility and stability profiles?

Methodological Answer:

  • Solubility Testing : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) at 37°C. For low solubility (<1 µg/mL), employ nanoformulation or salt formation .
  • Stability Studies : Conduct forced degradation (acid/base, oxidative, thermal) with HPLC monitoring. For example, oxidative instability of the benzoxazepine ring may require argon-purged storage .

Q. What in vivo models are appropriate for evaluating therapeutic potential, and how are confounding variables minimized?

Methodological Answer:

  • Rodent Models : Use transgenic mice expressing humanized targets to assess efficacy and toxicity. Dose via IV or PO routes with pharmacokinetic sampling at 0, 1, 4, 8, 24h .
  • Control for Off-Target Effects : Include wild-type littermates and administer vehicle controls. Use LC-MS/MS to quantify compound levels in plasma and tissues .

Q. What computational methods predict binding modes and guide lead optimization?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). Validate with MD simulations (100 ns trajectories) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes to prioritize synthetic targets .

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